molecular formula C38H62N4O2 B5023283 1,10-Bis[4-(2-adamantyl)piperazin-1-yl]decane-1,10-dione CAS No. 72616-30-9

1,10-Bis[4-(2-adamantyl)piperazin-1-yl]decane-1,10-dione

Cat. No.: B5023283
CAS No.: 72616-30-9
M. Wt: 606.9 g/mol
InChI Key: XBXIACJTRBODGW-UHFFFAOYSA-N
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Description

1,10-Bis[4-(2-adamantyl)piperazin-1-yl]decane-1,10-dione is a complex organic compound that features adamantane and piperazine moieties. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while piperazine is a heterocyclic amine with various pharmacological properties. The combination of these two structures in a single molecule offers unique chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-Bis[4-(2-adamantyl)piperazin-1-yl]decane-1,10-dione typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,10-Bis[4-(2-adamantyl)piperazin-1-yl]decane-1,10-dione can undergo various chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The carbonyl groups in the decane-1,10-dione can be reduced to alcohols.

    Substitution: The piperazine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions include hydroxylated adamantane derivatives, reduced alcohol forms of the dione, and various substituted piperazine derivatives.

Scientific Research Applications

1,10-Bis[4-(2-adamantyl)piperazin-1-yl]decane-1,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,10-Bis[4-(2-adamantyl)piperazin-1-yl]decane-1,10-dione is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its piperazine moieties. The adamantane structure provides rigidity, which may enhance binding affinity and specificity. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,10-Bis[4-(2-adamantyl)piperazin-1-yl]decane-1,10-dione is unique due to its combination of adamantane and piperazine structures, offering a balance of rigidity and flexibility. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1,10-bis[4-(2-adamantyl)piperazin-1-yl]decane-1,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H62N4O2/c43-35(39-9-13-41(14-10-39)37-31-19-27-17-28(21-31)22-32(37)20-27)7-5-3-1-2-4-6-8-36(44)40-11-15-42(16-12-40)38-33-23-29-18-30(25-33)26-34(38)24-29/h27-34,37-38H,1-26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXIACJTRBODGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)CCCCCCCCC(=O)N5CCN(CC5)C6C7CC8CC(C7)CC6C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H62N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001134270
Record name Piperazine, 1,1′-(1,10-dioxo-1,10-decanediyl)bis[4-tricyclo[3.3.1.13,7]dec-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001134270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72616-30-9
Record name Piperazine, 1,1′-(1,10-dioxo-1,10-decanediyl)bis[4-tricyclo[3.3.1.13,7]dec-2-yl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72616-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1,1′-(1,10-dioxo-1,10-decanediyl)bis[4-tricyclo[3.3.1.13,7]dec-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001134270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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